RKI-1313

Kinase Inhibitor ROCK1/ROCK2 Negative Control

RKI-1313 is a synthetic small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), exhibiting micromolar inhibitory activity against both ROCK1 (IC50 = 34 µM) and ROCK2 (IC50 = 8 µM). Functionally characterized as an analog of the potent ROCK inhibitor RKI-1447, RKI-1313 demonstrates minimal impact on downstream ROCK-mediated cellular processes, including substrate phosphorylation, cell migration, and anchorage-independent growth, thereby establishing its primary utility as a validated negative control tool compound.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
Cat. No. B610500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRKI-1313
SynonymsRKI-1313;  RKI 1313;  RKI1313.
Molecular FormulaC17H16N4O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H16N4O2S/c1-23-14-4-2-3-12(9-14)10-19-16(22)21-17-20-15(11-24-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H2,19,20,21,22)
InChIKeyBDCUKYUIVYKXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RKI-1313 (CAS 1342276-76-9): A Defined ROCK Inhibitor for Experimental Negative Control Applications in Kinase Signaling and Cancer Biology Research


RKI-1313 is a synthetic small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), exhibiting micromolar inhibitory activity against both ROCK1 (IC50 = 34 µM) and ROCK2 (IC50 = 8 µM) . Functionally characterized as an analog of the potent ROCK inhibitor RKI-1447, RKI-1313 demonstrates minimal impact on downstream ROCK-mediated cellular processes, including substrate phosphorylation, cell migration, and anchorage-independent growth, thereby establishing its primary utility as a validated negative control tool compound [1].

Why RKI-1313 Cannot Be Arbitrarily Substituted with Other ROCK Inhibitors in Controlled Experimental Designs


In the ROCK inhibitor landscape, a simple potency comparison (e.g., IC50 values) is insufficient for experimental substitution. Compounds with high potency, such as RKI-1447 (IC50 ~6.2-14.5 nM) or Y-27632 (Ki ~140-300 nM), exert profound biological effects—suppressing cytoskeletal reorganization, migration, and tumor cell invasion—which would confound their use as inert controls . Conversely, RKI-1313's defining characteristic is its functional inertness in key assays despite measurable in vitro binding to ROCK1/2 [1]. This unique profile makes it non-interchangeable; substituting a potent ROCK inhibitor for RKI-1313 in a negative control role would invalidate the experiment's baseline, while substituting RKI-1313 for a potent inhibitor would fail to produce the intended biological perturbation. Thus, procurement decisions for RKI-1313 are driven not by potency but by its validated role as a well-documented, weak analog that establishes the assay's signal-to-noise floor.

Quantitative Differentiation of RKI-1313: Comparative Activity Data Against Key ROCK Inhibitor Benchmarks and In-Class Analogs


Potency Deficit: RKI-1313 vs. RKI-1447 in Biochemical Kinase Assays

RKI-1313 exhibits substantially reduced biochemical potency against ROCK1 and ROCK2 compared to its close structural analog, RKI-1447. While RKI-1447 inhibits both ROCK1 and ROCK2 with nanomolar potency, RKI-1313's IC50 values are in the micromolar range, confirming it as a 'much weaker analog' suitable for control experiments .

Kinase Inhibitor ROCK1/ROCK2 Negative Control Structure-Activity Relationship

Potency Deficit: RKI-1313 vs. Y-27632 in Biochemical Kinase Assays

Compared to the widely used reference ROCK inhibitor Y-27632, RKI-1313 demonstrates dramatically lower affinity for ROCK1 and ROCK2. Y-27632 exhibits nanomolar inhibition constants (Ki), while RKI-1313's inhibitory activity is measured in micromolar concentrations .

Kinase Inhibitor ROCK1/ROCK2 Control Compound Selectivity

Potency Deficit: RKI-1313 vs. Fasudil in Biochemical Kinase Assays

RKI-1313 also shows a significant potency gap when compared to fasudil, a clinically used ROCK inhibitor. Fasudil's inhibition constant (Ki) for ROCK1 is in the sub-micromolar range, whereas RKI-1313's IC50 is two orders of magnitude higher .

Kinase Inhibitor ROCK1 Control Compound Potency Comparison

Functional Inertness: Lack of Downstream Biological Effect Compared to RKI-1447

In contrast to RKI-1447, which potently inhibits cell migration, invasion, and anchorage-independent growth of breast cancer cells, RKI-1313 exhibits no significant effect on these phenotypes at equivalent concentrations [1].

Cell Migration Invasion Anchorage-Independent Growth Negative Control

Validated Experimental Scenarios for RKI-1313 Procurement and Use


Negative Control for ROCK-Dependent Signaling Studies

Procure RKI-1313 as an essential negative control when using potent ROCK inhibitors like RKI-1447, Y-27632, or fasudil to probe ROCK1/2-dependent signaling pathways, cytoskeletal dynamics, or cell motility. Its functional inertness in migration, invasion, and substrate phosphorylation assays allows researchers to confidently attribute observed biological effects to specific ROCK inhibition rather than off-target or non-specific compound effects [1].

Assay Development and Validation for ROCK Inhibitor Screening

Utilize RKI-1313 to establish baseline 'no-effect' thresholds and calculate signal-to-noise ratios during the development and validation of high-throughput screening (HTS) assays for novel ROCK inhibitors. Its weak activity provides a reliable reference point for defining hit criteria and distinguishing true inhibitory activity from assay noise [1].

Structure-Activity Relationship (SAR) Studies of ROCK Inhibitor Analogs

Include RKI-1313 as a key reference compound in SAR campaigns focused on the pyridylthiazolyl-urea chemotype. Its well-defined, weak activity profile serves as a valuable comparator for evaluating the potency gains achieved by structural modifications designed to improve target engagement and cellular efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for RKI-1313

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.